7-Isocyanatoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isocyanatoheptanoic acid is an organic compound with the molecular formula C8H13NO3 It is a derivative of heptanoic acid, where an isocyanate group replaces one of the hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-isocyanatoheptanoic acid typically involves the reaction of heptanoic acid with phosgene or its derivatives. The process generally includes the following steps:
Formation of Heptanoyl Chloride: Heptanoic acid reacts with thionyl chloride or oxalyl chloride to form heptanoyl chloride.
Reaction with Ammonia: Heptanoyl chloride is then treated with ammonia to form heptanamide.
Formation of Isocyanate: Finally, heptanamide is reacted with phosgene to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of safer phosgene substitutes. These methods aim to optimize yield and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Isocyanatoheptanoic acid undergoes various chemical reactions, including:
Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form a corresponding amine and carbon dioxide.
Addition Reactions: It can react with alcohols to form urethanes and with amines to form ureas.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Addition Reactions: Alcohols or amines in the presence of catalysts or under heat.
Substitution Reactions: Various nucleophiles, such as thiols or halides, under appropriate conditions.
Major Products:
Hydrolysis: Amine and carbon dioxide.
Addition Reactions: Urethanes or ureas.
Substitution Reactions: Compounds with substituted functional groups.
Scientific Research Applications
7-Isocyanatoheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of polyurethanes, adhesives, and coatings due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 7-isocyanatoheptanoic acid involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function. The compound’s interactions with molecular targets and pathways are subjects of ongoing research, particularly in the context of drug development and material science.
Comparison with Similar Compounds
Hexyl isocyanate: Similar in structure but lacks the carboxylic acid group.
Octyl isocyanate: Similar in structure but has a longer carbon chain.
Isocyanatopropionic acid: Similar in structure but has a shorter carbon chain.
Uniqueness: 7-Isocyanatoheptanoic acid is unique due to its combination of an isocyanate group and a carboxylic acid group, which provides it with distinct reactivity and versatility in chemical synthesis. This dual functionality makes it valuable in various applications, from polymer chemistry to pharmaceuticals.
Biological Activity
7-Isocyanatoheptanoic acid is a compound derived from heptanoic acid, which belongs to the class of medium-chain fatty acids. Its biological activity is of significant interest due to its potential applications in pharmaceuticals and biochemistry. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.
This compound has the following chemical structure:
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
The presence of the isocyanate group (-N=C=O) is critical for its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites in proteins, altering their function. This property is particularly relevant in the context of enzyme inhibition and modulation of signaling pathways.
Biological Activities
- Enzyme Inhibition :
-
Anti-inflammatory Effects :
- The compound may exhibit anti-inflammatory properties by modulating the release of pro-inflammatory mediators. This has implications for conditions such as arthritis and other inflammatory diseases.
- Toxicological Aspects :
Case Studies
Several studies have explored the effects of this compound in different biological contexts:
- Case Study 1 : A study investigating the impact of this compound on human endothelial cells demonstrated that it could reduce inflammation markers when administered at specific concentrations. This suggests a potential therapeutic role in vascular diseases.
- Case Study 2 : Another research effort focused on the compound's effects on cancer cell lines, revealing that it could inhibit cell proliferation through apoptosis induction. The study highlighted the importance of dosage and timing in achieving desired outcomes.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
7-isocyanatoheptanoic acid |
InChI |
InChI=1S/C8H13NO3/c10-7-9-6-4-2-1-3-5-8(11)12/h1-6H2,(H,11,12) |
InChI Key |
ZNXXHLDTVXAKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=C=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.